molecular formula C16H22N6 B3004312 3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine CAS No. 2380167-20-2

3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Cat. No.: B3004312
CAS No.: 2380167-20-2
M. Wt: 298.394
InChI Key: KSJQUJWDEYBHJV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is an organic compound that belongs to the class of n-arylpiperazines These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group

Preparation Methods

The synthesis of 3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(6-nitro-pyridin-3-yl)piperazine-1-carboxylate with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can then be further reacted to form the desired compound .

Chemical Reactions Analysis

3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may act on DNA ligase, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound can interfere with the replication process of certain microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-16(2,3)13-5-6-14(20-19-13)21-9-11-22(12-10-21)15-17-7-4-8-18-15/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJQUJWDEYBHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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